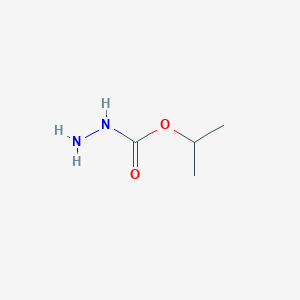

Propan-2-yl hydrazinecarboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

propan-2-yl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHLRHSOQWTNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284206 | |

| Record name | Propan-2-yl hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-30-3 | |

| Record name | 6271-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propan-2-yl hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (propan-2-yloxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Propan 2 Yl Hydrazinecarboxylate and Its Analogs

Formation of the Hydrazone Linkage: Condensation Reactions

The condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound is a fundamental step in the synthesis of many substituted hydrazines. This process forms a hydrazone, characterized by a carbon-nitrogen double bond, which can then be further modified.

Synthesis of Propan-2-ylidene Hydrazinecarboxylate Derivatives (e.g., tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate)

A primary route to propan-2-yl hydrazinecarboxylate analogs involves the synthesis of a hydrazone intermediate. A key example is the preparation of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, which is typically synthesized through the condensation of tert-butyl carbazate (B1233558) with acetone. researchgate.netmasterorganicchemistry.com This reaction is often carried out under reflux conditions. The use of a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) and an acid catalyst such as acetic acid (AcOH) can facilitate the reaction. researchgate.net The resulting product, a stable crystalline solid, serves as a crucial precursor for the subsequent reduction step.

Table 1: Synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| tert-Butyl carbazate, Acetone | Acetic Acid (AcOH) | Tetrahydrofuran (B95107) (THF) | Reflux at 56°C for 12–18 hours | tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate |

Application of Hydrazinocarboxylates in Schiff Base Synthesis

Hydrazinocarboxylates are instrumental in the synthesis of Schiff bases. The initial step involves the formation of a hydrazone from a hydrazinocarboxylate and a suitable aldehyde or ketone. researchgate.netmdpi.com These hydrazone intermediates, which possess an imine-like C=N bond, are themselves a class of Schiff bases. The reaction between 2,4-dinitrophenylhydrazine (B122626) and various carbonyl compounds like salicylaldehyde (B1680747) and pyridine-2-carbaldehyde in methanol (B129727) is a classic example of hydrazone Schiff base formation. researchgate.net The versatility of this method allows for the creation of a wide array of Schiff bases by selecting diverse carbonyl and hydrazinocarboxylate starting materials. rsc.orgresearchgate.net

Reduction Strategies for Hydrazone Intermediates

The reduction of the carbon-nitrogen double bond in hydrazone intermediates is a critical step to afford the final saturated hydrazinecarboxylate product. Various reduction strategies offer different levels of selectivity and compatibility with other functional groups.

Catalytic Hydrogenation Approaches (e.g., Palladium-Catalyzed)

Catalytic hydrogenation is a widely employed method for the reduction of double bonds, including the C=N bond of hydrazones. Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation. nih.govuchicago.edu The reaction typically involves exposing the hydrazone substrate to hydrogen gas (H₂) in the presence of the Pd/C catalyst. nih.gov This method is known for its efficiency; however, the catalyst's high activity can sometimes lead to poor selectivity if other reducible functional groups are present. It is noteworthy that the tert-butoxycarbonyl (Boc) protecting group is generally stable under standard catalytic hydrogenation conditions. researchgate.net This stability allows for the selective reduction of the hydrazone C=N bond without cleaving the carbamate (B1207046).

Hydride Reagent-Mediated Reductions (e.g., Sodium Cyanoborohydride)

Hydride reagents offer a milder alternative for the reduction of hydrazones. Sodium cyanoborohydride (Na[BH₃(CN)]) is a particularly effective and selective reducing agent for imines and their derivatives under mildly acidic conditions (pH 3-7). The reduction of (tert-butoxycarbonyl)hydrazones with sodium cyanoborohydride proceeds efficiently. This reagent is favored for its chemoselectivity, as it does not typically reduce other carbonyl functionalities like esters or amides that may be present in the molecule. The reaction is often performed in an alcoholic solvent like methanol. nih.gov For instance, after the condensation of tert-butyl carbazate with an aldehyde, the resulting intermediate can be directly reduced in situ with sodium cyanoborohydride to yield the corresponding hydrazinecarboxylate derivative. researchgate.net

Table 2: Hydride Reduction of Hydrazone Intermediates

| Substrate | Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| (tert-butoxycarbonyl)hydrazones | Sodium Cyanoborohydride | Acidic Medium | Not specified | N'-(tert-butoxycarbonyl)hydrazines |

| Acyl hydrazones | Sodium Cyanoborohydride (2 equiv.) | Methanol | Reflux, pH 3 | Corresponding hydrazides |

Construction of the Hydrazinecarboxylate Moiety via Carbamate and Carbonyl Activation Routes

Instead of starting with a pre-formed hydrazine, the hydrazinecarboxylate functional group can be constructed directly through various synthetic routes involving carbamate formation or carbonyl activation.

One powerful method for carbamate synthesis is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate. This isocyanate can then be trapped by an alcohol to form the carbamate. By using a protected hydrazine as the nucleophile, this can be adapted to form hydrazinecarboxylates. Another approach involves reacting amines with activated carbonate species, such as p-nitrophenyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate, to yield carbamates.

Alternatively, the hydrazinecarboxylate moiety can be formed through carbonyl activation routes. The electrophilic α-hydrazination of carbonyl compounds using reagents like dialkyl azodicarboxylates is a direct method to introduce a hydrazine group adjacent to a carbonyl function. A well-established procedure for synthesizing a foundational hydrazinecarboxylate, tert-butyl carbazate, involves the reaction of t-butyl S-methylthiolcarbonate with hydrazine. This demonstrates the construction of the hydrazinecarboxylate by attacking an activated carbonyl derivative (a thiolcarbonate) with hydrazine. Furthermore, activated amides can react with hydrazine in an aqueous environment to furnish acyl hydrazides, which are closely related to hydrazinecarboxylates.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate |

| tert-butyl carbazate |

| Acetone |

| Magnesium sulfate |

| Acetic acid |

| Salicylaldehyde |

| Pyridine-2-carbaldehyde |

| 2,4-dinitrophenylhydrazine |

| Palladium on carbon |

| Sodium cyanoborohydride |

| Methanol |

| t-butyl S-methylthiolcarbonate |

| p-nitrophenyl chloroformate |

Chemoenzymatic and Stereoselective Synthetic Pathways for Chiral Analogs

The synthesis of chiral analogs of this compound often requires sophisticated methods to control the stereochemistry of the final products. Chemoenzymatic and stereoselective strategies have emerged as powerful tools to achieve high enantiomeric and diastereomeric purity. These approaches combine the selectivity of enzymatic catalysis with the versatility of chemical reactions, or they employ chiral catalysts and auxiliaries to direct the stereochemical outcome of a reaction.

One notable method involves the stereoselective reduction of α-substituted ketones using alcohol dehydrogenases (ADHs). For instance, ketones with a leaving group in the α-position can be reduced to the corresponding chiral halohydrins. These intermediates can then be cyclized under basic conditions to form chiral epoxides. The choice of the (R)- or (S)-selective ADH enzyme dictates the stereochemistry of the resulting halohydrin and, consequently, the epoxide. The substrate scope for this enzymatic reduction is broad, accommodating various alkyl and alkoxy groups. google.com

A typical procedure involves the reaction of a substrate like 2-oxo-1-benzyl-propyl)-carbamic acid tert-butyl ester with whole cells or cell-free extracts containing the desired ADH and a cofactor. google.com The reaction is generally carried out at a substrate concentration of around 3 mM. Upon completion, the chiral halohydrin is isolated through extraction and purified by recrystallization. google.com The subsequent conversion to the epoxide is achieved by treatment with a base such as potassium hydroxide (B78521) (KOH). google.com This chemoenzymatic sequence allows for the production of chiral building blocks that can be further elaborated to access a variety of chiral analogs of this compound.

| Starting Material | Reagents/Enzyme | Product | Key Features |

| 2-oxo-1-benzyl-propyl)-carbamic acid tert-butyl ester | (R)- or (S)-selective Alcohol Dehydrogenase (ADH), Cofactor | Chiral halohydrin | Stereoselective reduction of the ketone. |

| Chiral halohydrin | Potassium Hydroxide (KOH) | Chiral epoxide | Base-mediated intramolecular cyclization. |

The development of these stereoselective synthetic pathways is crucial for the preparation of enantiomerically pure compounds, which is often a critical requirement in medicinal chemistry and materials science. The ability to selectively synthesize one enantiomer over the other allows for the investigation of the specific biological activities or material properties associated with a particular stereoisomer.

Chemical Reactivity and Transformation Mechanisms

Oxidative Cyclization Reactions of Hydrazone Substrates

Hydrazones derived from hydrazinecarboxylates are key substrates for oxidative cyclization reactions. These processes facilitate the formation of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

A significant application of hydrazinecarboxylate derivatives is in the synthesis of polysubstituted indole-fused pyridazines, also known as azacarbolines. acs.orgnih.gov Research has demonstrated a metal-free method for the intramolecular oxidative cyclization of α-indolylhydrazones, which can be derived from hydrazinecarboxylates. This transformation is promoted by a combination of iodylbenzene (PhIO₂) as an oxidant and trifluoroacetic acid (TFA) as an additive. acs.orgnih.gov

The reaction proceeds at room temperature without the need for an inert atmosphere or transition metal catalysts, highlighting its practicality and environmental friendliness. acs.orgnih.gov The process involves a sequence of C–N bond formation, aromatization, and cleavage of the carbamate (B1207046) residue, ultimately leading to the fused heterocyclic system. acs.org Control experiments have confirmed that both the PhIO₂ oxidant and the TFA additive are essential for the reaction to proceed efficiently. acs.org

Table 1: Optimal Conditions for Oxidative Cyclization of α-Indolylhydrazones

| Parameter | Condition |

|---|---|

| Substrate Scale | 0.2 mmol |

| Solvent | CH₂Cl₂ (2 mL) |

| Oxidant | PhIO₂ (2.3 equivalents) |

| Additive | TFA (30 mol %) |

| Temperature | Room Temperature |

| Reaction Time | 5 hours |

This table summarizes the optimized reaction conditions for the synthesis of azacarbolines from α-indolylhydrazone substrates as reported in the literature. acs.org

Oxidative C-H amination is a powerful strategy for forming carbon-nitrogen bonds directly from C-H bonds, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net These reactions, particularly those involving cross-dehydrogenative coupling (CDC), activate both a C-H and an N-H bond, formally eliminating H₂ as a byproduct. rsc.org

In the context of the intramolecular cyclization to form azacarbolines, the key mechanistic step is an oxidative C(sp²)–H amination. acs.orgnih.gov While the full mechanism is complex, it is proposed to involve the generation of a nitrogen-centered radical or a related reactive nitrogen species from the hydrazone substrate. researchgate.netnih.gov This species then undergoes an intramolecular electrophilic attack on an electron-rich C-H bond of the indole (B1671886) ring. Subsequent oxidation and rearrangement steps lead to the final cyclized and aromatized product. acs.org The development of visible-light photoredox catalysis has also provided new pathways for C(sp²)–H amination of hydrazones, often proceeding through a radical-mediated mechanism where an N-centered radical is generated and adds to a carbon-nitrogen π bond. researchgate.net

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Hydrazinecarboxylates and their derivatives are effective components in several important MCRs.

The Passerini reaction is a classic MCR that involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org By using α-hydrazino acids, which are derived from hydrazinecarboxylic acid, as the carboxylic acid component, a novel class of peptidomimetics known as hydrazino depsipeptides can be synthesized. rsc.org These molecules are of interest because they contain both a backbone extension from the hydrazino acid and an amide bond isostere (an ester linkage) from the Passerini reaction. rsc.orgresearchgate.netd-nb.info

The efficiency of the Passerini reaction with α-hydrazino acids depends on the nature of the protecting groups on the hydrazine (B178648) nitrogens. rsc.org Studies comparing different N-protected hydrazino acids found that the reaction yields varied significantly. For instance, Nα-Cbz, Nβ-Boc protected hydrazino acids (classified as type III) generally provided higher yields of the desired hydrazino depsipeptides compared to other protection schemes under similar conditions. rsc.org The optimal conditions for this reaction were found to be using tetrahydrofuran (B95107) (THF) as a solvent at room temperature for 24 hours. rsc.org

Table 2: Representative Yields of Passerini Products with Different Hydrazino Acids

| Hydrazino Acid Type | Protecting Groups | Oxo-component | Isocyanide | Yield (%) |

|---|---|---|---|---|

| Type II | Nα-Boc, Nβ-H | p-NO₂ Benzaldehyde | Cyclohexyl Isocyanide | 17 |

| Type III | Nα-Cbz, Nβ-Boc | p-NO₂ Benzaldehyde | Cyclohexyl Isocyanide | 55 |

| Type II | Nα-Boc, Nβ-H | Acetone | tert-Butyl Isocyanide | 10 |

| Type III | Nα-Cbz, Nβ-Boc | Acetone | tert-Butyl Isocyanide | 38 |

This table presents a comparison of product yields from the Passerini reaction using different types of N-protected α-hydrazino acids, demonstrating the impact of the protecting group strategy. rsc.org

Amide bond formation is a cornerstone of organic chemistry. nih.gov Hydrazine derivatives can participate in or be precursors for various amidation reactions. One innovative method involves the use of N-2-nitrophenyl hydrazonyl bromides, which can be generated from hydrazine precursors. nih.gov These compounds, upon treatment with a base, form highly reactive nitrile imine intermediates. These intermediates can rearrange to form an activated ester, which then readily reacts with a wide range of primary and secondary amines to yield the corresponding amides in a process that is tolerant of many functional groups. nih.gov

Another approach to amide formation is the oxidative coupling of aldehydes or alcohols with amines. researchgate.net While not a direct reaction of propan-2-yl hydrazinecarboxylate itself, these methods are relevant to the broader reactivity of hydrazine-related compounds in forming amide linkages.

Derivatization and Functional Group Interconversion

The functional groups within this compound—the isopropyl ester and the hydrazine moiety—allow for a range of derivatizations and interconversions. cymitquimica.comvanderbilt.edu

The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding hydrazinecarboxylic acid. Alternatively, it can undergo transesterification in the presence of another alcohol. The hydrazine part of the molecule is nucleophilic and can be acylated at the terminal nitrogen by reacting with acyl chlorides or anhydrides. It can also be alkylated.

Furthermore, the N-N bond of the hydrazine can be cleaved under reductive conditions. For example, the reduction of azides (which can be formed from hydrazines) is a common route to primary amines. vanderbilt.edu The hydrazine itself can be converted into other functional groups; for instance, oxidation of hydrazones (formed by condensing the hydrazine with a ketone or aldehyde) can lead to various products, including the cyclized heterocycles discussed previously or other oxidized species depending on the reagents used. vanderbilt.edu These interconversions allow this compound to serve as a versatile starting point for accessing a wide array of other molecules. vanderbilt.edu

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Functional Groups |

|---|---|---|

| This compound | C₄H₁₀N₂O₂ | Hydrazine, Carboxylate Ester |

| Azacarboline (Indole-fused pyridazine) | Varies (Fused Heterocycle) | Indole, Pyridazine |

| Iodylbenzene (PhIO₂) | C₆H₅IO₂ | Hypervalent Iodine |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Carboxylic Acid |

| α-Hydrazino Acid | Varies | Hydrazine, Carboxylic Acid |

| Hydrazino Depsipeptide | Varies (Peptidomimetic) | Ester, Amide, Hydrazine |

| Isocyanide | R-N≡C | Isocyanide |

| α-Acyloxy Amide | Varies | Ester, Amide |

| N-2-Nitrophenyl hydrazonyl bromide | Varies | Hydrazone, Bromoalkane, Nitroarene |

Electrochemical Deoxygenative Amination Reactions

The reaction is a deoxygenative C-N coupling of activated alcohols (as carbazates) with nitroarenes, which serve as the nitrogen source. springernature.com The process is conducted under paired electrolysis conditions, which addresses the mismatched reactivity that can occur between alkyl radicals and nitrogen sources. springernature.com

The general protocol involves the electrolysis of a solution containing the carbazate (B1233558), a nitroarene, an electrolyte such as tetra-n-butylammonium perchlorate (B79767) (ⁿBu₄NClO₄), and often a mediator like ferrocene (B1249389) (Cp₂Fe) in a solvent like N,N-Dimethylacetamide (DMA). researchgate.net The proposed mechanism suggests two possible pathways for the initial step: direct anodic oxidation of the carbazate or its indirect oxidation via the ferrocene mediator. researchgate.net This oxidation generates a nitrogen-centered radical that subsequently fragments to release the corresponding alkyl radical. This alkyl radical is then trapped by the nitroarene derivative, ultimately leading to the aminated product.

This electrochemical approach is notable for its broad substrate scope and practicality, with the potential for scaling up using continuous flow techniques. nih.govresearchgate.net

| Carbazate Derived From (Alcohol) | Nitrogen Source (Nitroarene) | Product (Alkylamine) | Yield (%) |

|---|---|---|---|

| 1-(4-methoxyphenyl)ethan-1-ol | Nitrobenzene | N-(1-(4-methoxyphenyl)ethyl)aniline | 85 |

| 1-(naphthalen-2-yl)ethan-1-ol | Nitrobenzene | N-(1-(naphthalen-2-yl)ethyl)aniline | 81 |

| Benzhydrol | Nitrobenzene | N-benzhydrylaniline | 95 |

| 1-phenylethan-1-ol | 1-chloro-4-nitrobenzene | 4-chloro-N-(1-phenylethyl)aniline | 82 |

| Cyclohexanol | Nitrobenzene | N-cyclohexylaniline | 60 |

| Adamantan-1-ol | Nitrobenzene | N-(adamantan-1-yl)aniline | 72 |

Mechanistic Investigations and Reaction Pathway Elucidation

Determination of Rate-Determining Steps in Complex Reaction Sequences

The elucidation of reaction mechanisms is critical for optimizing reaction conditions and understanding product formation. In the context of complex, multi-step reactions involving propan-2-yl hydrazinecarboxylate, such as the organocatalytic α-alkylation of aldehydes, the identification of the rate-determining step (RDS) is a key objective. cuni.cznih.govresearchgate.net While specific kinetic studies on this compound are not extensively detailed in the provided literature, the general mechanism for such transformations is understood to proceed through enamine catalysis. organic-chemistry.org

Examination of Catalyst and Additive Roles (e.g., PhIO2, Trifluoroacetic Acid, Acetic Acid)

The efficiency and outcome of reactions utilizing this compound are profoundly influenced by the choice of catalysts and additives.

PhIO2 (Iodosobenzene Diacetate precursor): In the oxidative cyclization of α-indolylhydrazones, the hypervalent iodine reagent PhIO2 is an essential oxidant. nih.gov Control experiments demonstrate that the reaction does not proceed in its absence. nih.gov The proposed mechanism suggests that PhIO2 initially reacts with the hydrazone to form an N-iodo intermediate, which activates the molecule for a subsequent electrophilic cyclization to form a C-N bond. nih.gov Its role is, therefore, to act as an electron acceptor, promoting a key bond-forming event through oxidation.

Trifluoroacetic Acid (TFA): TFA often serves as a powerful acidic co-catalyst. In the PhIO2-promoted cyclization, TFA was found to be essential for the reaction to proceed smoothly. nih.gov As a strong acid, TFA can protonate substrates to increase their reactivity. researchgate.netmdpi.com In other contexts, it activates heterocyclic compounds towards nucleophilic attack without fully protonating and deactivating amine nucleophiles, a crucial balance for many reactions. nih.gov Its high acidity (pKa 0.23) and volatility make it an effective catalyst that is easily removed during workup. researchgate.netmdpi.com

Acetic Acid: Acetic acid, a weaker acid than TFA, can also function as an acid catalyst, typically in reactions requiring milder conditions. In esterification reactions, for example, it acts as both a reagent and a catalyst. reactory.appquora.com In more complex catalytic cycles, its role would be similar to that of TFA—protonating carbonyls or other functional groups to enhance electrophilicity—but with attenuated reactivity due to its higher pKa.

The following table summarizes the observed roles of these key additives in relevant chemical transformations.

| Additive / Catalyst | Chemical Class | Primary Role | Mechanistic Function | Citation |

| PhIO₂ | Hypervalent Iodine Reagent | Oxidant | Promotes oxidative C-N bond formation via an N-iodo intermediate. | nih.gov |

| Trifluoroacetic Acid (TFA) | Strong Organic Acid | Co-catalyst / Promoter | Activates substrates via protonation; essential for specific oxidative cyclizations. | nih.govnih.govnih.gov |

| Acetic Acid | Carboxylic Acid | Acid Catalyst | General acid catalyst for reactions like esterification; protonates substrates. | reactory.appquora.com |

Structural and Energetic Characterization of Reaction Intermediates and Transition States

Understanding a reaction pathway requires the characterization of the transient species that connect reactants to products. In the PhIO2-promoted dehydrogenative cyclization of hydrazones, a multi-step pathway involving distinct intermediates has been proposed. nih.gov

The proposed sequence is as follows:

Intermediate A (N-iodo intermediate): Formed from the reaction of the starting hydrazone with PhIO2. This species is activated for the subsequent cyclization.

Intermediate B: Generated after an electrophilic cyclization step (oxidative C–N bond formation), which involves the loss of PhIO and a hydroxide (B78521) ion.

While computational studies with specific energetic values (e.g., kcal/mol) for these intermediates were not found, their proposed structures are crucial for explaining the reaction mechanism. For organocatalytic reactions like aldehyde alkylation, the key intermediate is the enamine , formed between the aldehyde and a secondary amine catalyst. nih.govorganic-chemistry.org The geometry and electronics of this enamine intermediate and the transition state of its reaction with an electrophile are the determining factors for the stereoselectivity of the final product.

Proposed Intermediates in PhIO₂-Promoted Cyclization

| Intermediate Name | Description | Role in Pathway | Citation |

|---|---|---|---|

| Intermediate A | N-iodo species | Activated intermediate following reaction with oxidant. | nih.gov |

| Intermediate B | Cyclized cation | Product of the key C-N bond formation step. | nih.gov |

| Enamine | C=C-N species | Key nucleophilic intermediate in organocatalytic α-alkylation of aldehydes. | nih.govorganic-chemistry.org |

Conformational Dynamics and Their Influence on Reaction Outcomes

The three-dimensional structure and conformational flexibility of reaction intermediates are paramount in stereoselective synthesis. In the context of organocatalysis, the enamine intermediate formed from an aldehyde and a chiral catalyst can exist in various conformations due to rotation around single bonds. These different spatial arrangements are not energetically equivalent, and they can exhibit different reactivities.

The stereochemical outcome of a reaction is often dictated by the specific conformation of the enamine at the moment of C-C bond formation. The catalyst's structure is designed to favor a particular conformation where one face of the enamine double bond is sterically shielded, forcing an incoming electrophile to attack from the less hindered face. This selective process, governed by non-covalent interactions in the transition state, leads to the preferential formation of one enantiomer over the other. Therefore, understanding the conformational dynamics—the relative energies of different conformers and the barriers to their interconversion—is essential for rationalizing and improving the enantioselectivity of such catalytic processes. While specific studies detailing the conformational dynamics of intermediates derived from this compound were not identified, these general principles of stereoselective enamine catalysis are fundamental to the field. cuni.czorganic-chemistry.org

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Single-Crystal X-ray Diffraction for Definitive Structural Determination and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of propan-2-yl hydrazinecarboxylate in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

One-Dimensional NMR (¹H and ¹³C) Applications

One-dimensional NMR spectroscopy is fundamental for establishing the basic framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the propan-2-yl moiety, one would expect to see a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH), due to spin-spin coupling. yale.edu The chemical shifts of these signals are influenced by the electronegativity of adjacent atoms. The protons of the hydrazine (B178648) (-NH-NH₂) group would appear as distinct signals, often broadened due to quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, two distinct signals are expected for the isopropyl group: one for the two equivalent methyl carbons and another for the methine carbon. docbrown.infochemicalbook.com The carbonyl carbon of the carboxylate group would appear at a significantly downfield chemical shift. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing key structural information. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl-CH₃ | ~1.2 (doublet) | ~22 |

| Isopropyl-CH | ~4.9 (septet) | ~69 |

| Carbonyl C=O | - | ~157 |

| NH | Variable | - |

| NH₂ | Variable | - |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, DFC-COSY) for Complex Structural Assignments

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and to establish definitive correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded. hmdb.ca For this compound, an HSQC spectrum would show a cross-peak connecting the isopropyl methine proton signal to the methine carbon signal, and another cross-peak linking the methyl proton signals to the methyl carbon signals. This unequivocally assigns the proton and carbon signals of the isopropyl group. hmdb.ca

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): This experiment is used to identify scalar-coupled protons. It would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.org This technique is crucial for confirming the molecular formula of the compound. rsc.org

In addition to accurate mass measurement, HRMS provides information on the fragmentation pattern of the molecule upon ionization. The way the molecule breaks apart can reveal structural motifs. For example, in the mass spectrum of propan-2-ol, a prominent peak is observed at m/z 45, corresponding to the [CH₃CHOH]⁺ ion. docbrown.info Similarly, for this compound, characteristic fragments would be expected, such as the loss of the isopropyl group or cleavage of the N-N bond. Analysis of these fragmentation pathways aids in the structural confirmation of the molecule.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: The hydrazine moiety would show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. A primary amine (-NH₂) typically shows two bands in this region, while a secondary amine (-NH) shows a single band.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylate group would be expected in the range of 1680-1750 cm⁻¹.

C-O Stretching: The C-O single bond of the ester group will have a strong absorption in the 1000-1300 cm⁻¹ region.

C-H Stretching: The C-H bonds of the isopropyl group will show stretching vibrations just below 3000 cm⁻¹.

The specific frequencies of these vibrations can provide further information about the molecular environment, such as hydrogen bonding. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3200-3400 |

| C=O (Carbonyl) | Stretching | 1680-1750 |

| C-O (Ester) | Stretching | 1000-1300 |

| C-H (Alkyl) | Stretching | 2850-2960 |

Spectroscopic Analysis of Geometric Isomerism (E/Z Configurations) and Tautomerism

Geometric isomerism, specifically E/Z configuration, is relevant for compounds containing double bonds where rotation is restricted. khanacademy.orgmasterorganicchemistry.comlibretexts.org The Cahn-Ingold-Prelog priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration based on the arrangement of substituents around the double bond. khanacademy.orglibretexts.org While this compound itself does not possess a carbon-carbon double bond that would exhibit E/Z isomerism, derivatives of this compound, such as tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, do. In such cases, NMR and other spectroscopic techniques can be used to distinguish between the E and Z isomers.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a potential consideration for hydrazinecarboxylates. For this compound, one could envision tautomeric forms involving the carbonyl group and the hydrazine protons. Spectroscopic techniques, particularly NMR, can be used to investigate the presence and equilibrium of different tautomers in solution. The observation of distinct sets of signals for each tautomer or averaged signals can provide insight into the tautomeric equilibrium.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Systems

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of molecules like propan-2-yl hydrazinecarboxylate. Methods such as the B3LYP functional combined with basis sets like 6-311G++ are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. researchgate.net

Geometry optimization calculations are performed to locate the minimum energy structure of a molecule. For this compound, this involves determining the most stable arrangement of its atoms, including key bond lengths, bond angles, and dihedral angles. The molecule possesses several rotatable bonds, leading to different conformers. The isopropyl group, in particular, influences the conformational landscape due to steric hindrance. epa.gov In related structures, substituents generally prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org The energy difference between various conformers, such as those arising from rotation around the N-N and C-N bonds, can be calculated to map the conformational energy landscape.

Computational studies on similar molecules, such as monosubstituted cyclohexanes, have quantified the thermodynamic properties associated with the orientation of an isopropyl group, providing a basis for understanding its steric influence in other molecular contexts. epa.gov

Table 1: Predicted Geometrical Parameters for a Hydrazine (B178648) Carboxylate Fragment from DFT Calculations

| Parameter | Bond | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-O | ~1.35 Å | |

| N-N | ~1.42 Å | |

| C-N | ~1.37 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-N | ~118° | |

| Dihedral Angle | O=C-N-N | ~180° (trans) or ~0° (cis) |

Note: These are representative values based on DFT calculations for similar small organic molecules and may vary slightly for this compound.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

In studies of related hydrazine derivatives, DFT calculations have shown that the HOMO is often localized on the hydrazine moiety, specifically on the nitrogen atoms with their lone pairs of electrons. researchgate.netkbhgroup.in The LUMO is typically distributed over the carbonyl group (C=O), which acts as the primary electron-accepting site. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Hydrazine Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Hydrazine-1-carbothioamides | ~ -6.5 | ~ -1.5 | ~ 5.0 |

| 2-(2-Hydrazineyl)thiazoles | ~ -6.0 | ~ -2.0 | ~ 4.0 |

DFT calculations are highly effective in predicting and interpreting various types of spectra.

IR and Raman Spectroscopy: Theoretical vibrational frequencies can be computed and are often scaled to correct for anharmonicity and basis set deficiencies, showing good agreement with experimental FT-IR and FT-Raman spectra. kbhgroup.inresearchgate.net This allows for precise assignment of vibrational modes, such as N-H stretching, C=O stretching, and the bending modes of the isopropyl group. libretexts.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λmax) and oscillator strengths. researchgate.netkbhgroup.in For this compound, transitions would likely involve n → π* and π → π* excitations associated with the carbonyl and hydrazine groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts, which are valuable for confirming molecular structure. libretexts.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3450 |

| C-H (isopropyl) | Stretching | 2950 - 3000 |

| C=O | Stretching | 1680 - 1720 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1200 - 1350 |

Note: These are typical ranges derived from DFT calculations on molecules with similar functional groups. kbhgroup.inresearchgate.netlibretexts.org

Computational Modeling of Reaction Mechanisms and Kinetics

Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating transition states and calculating activation barriers, providing insights into reaction kinetics. For hydrazine derivatives, computational studies have explored mechanisms such as nucleophilic addition to carbonyl compounds and decomposition pathways. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of a hydrazine with an ester to form a hydrazide proceeds through a nucleophilic acyl substitution mechanism, the steps of which can be modeled to understand the role of intermediates and catalysts. mdpi.comstackexchange.com The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate, is another reaction class where computational modeling has clarified the mechanistic details of subsequent steps. libretexts.org

Application of Computational Methods in the Design of Functional Materials and Molecules

The insights gained from computational studies on molecules like this compound are foundational for the rational design of new functional materials and molecules. zib.de By understanding the structure-property relationships, chemists can systematically modify the molecular scaffold to tune its characteristics. For example, hydrazine and its derivatives are important precursors in medicinal chemistry. researchgate.netacs.org Computational docking and molecular dynamics simulations can predict how a molecule might bind to a biological target, guiding the design of new drug candidates. acs.orgmdpi.com Similarly, by modifying substituents, the electronic properties (e.g., HOMO-LUMO gap) can be altered to develop new organic electronic materials. mdpi.com

Applications in Complex Organic Synthesis and Medicinal Chemistry

Utilization as Building Blocks for Diverse Nitrogen-Containing Organic Compounds

Propan-2-yl hydrazinecarboxylate serves as a fundamental building block for a variety of nitrogen-containing organic compounds, particularly heterocyclic systems which form the core of many pharmaceuticals and functional materials. frontiersin.orgmdpi.commdpi.com The hydrazine (B178648) functional group is a key synthon for the construction of five- and six-membered rings containing two or more nitrogen atoms.

One of the most common applications is in the synthesis of pyrazoles . These five-membered aromatic heterocycles are typically prepared by the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This compound can react with various 1,3-dicarbonyls, where one nitrogen of the hydrazine initially forms an imine with one carbonyl group, followed by the second nitrogen reacting to form an enamine, which then tautomerizes to the aromatic pyrazole (B372694) ring. This process is a variation of the Knorr pyrazole synthesis.

Similarly, this compound is a precursor for the synthesis of 1,2,4-triazoles . These heterocycles can be synthesized through various methods, including the reaction of hydrazines or their derivatives with compounds like formamide (B127407) under microwave irradiation or through multicomponent reactions. nih.gov For instance, a method for synthesizing 1,2,4-triazoles involves the reaction of a carboxylic acid with a hydrazine derivative, facilitated by coupling agents. researchgate.net The use of this compound in such reactions allows for the introduction of the N-N bond essential for the triazole ring structure.

The versatility of this building block is further demonstrated in its use in cascade reactions to form more complex heterocyclic systems. For example, cascade reactions involving N-isocyanates derived from carbazates can lead to the formation of various five- and six-membered aromatic heterocycles, including acyl-pyrazoles. rsc.org

| Heterocycle | General Synthetic Precursors | Role of this compound |

| Pyrazoles | 1,3-Dicarbonyl compounds, Hydrazines | Provides the N-N bond for the heterocyclic ring |

| 1,2,4-Triazoles | Carboxylic acids, Formamide, Nitriles, Hydrazines | Source of the hydrazine moiety for ring formation |

| Acyl-pyrazoles | N-isocyanates, Alkynes | Precursor to N-isocyanate for cascade reactions |

Role in the Synthesis of Peptidomimetics (e.g., Hydrazino Depsipeptides)

This compound is an important starting material for the synthesis of α-hydrazino acids, which are key components in the creation of peptidomimetics like hydrazino depsipeptides. rsc.org Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. Hydrazino depsipeptides are a class of such molecules that incorporate both a hydrazino acid unit and an amide bond isostere. rsc.org

The synthesis of hydrazino depsipeptides can be achieved through multicomponent reactions, most notably the Passerini reaction . rsc.orgwikipedia.orgorganic-chemistry.org The classic Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In the context of hydrazino depsipeptides, an α-hydrazino acid is used as the carboxylic acid component. rsc.org

This compound can be converted into the necessary N-protected α-hydrazino acids, which are then used in the Passerini reaction. For example, N-protected hydrazino-L-leucine can be reacted with a carbonyl compound and an isocyanide in a suitable solvent like tetrahydrofuran (B95107) to yield the corresponding hydrazino depsipeptide. rsc.org The choice of protecting groups on the α-hydrazino acid is crucial for the success of the reaction and for subsequent modifications of the resulting peptidomimetic. rsc.org

| Reaction | Reactants | Product | Role of this compound |

| Passerini Reaction | α-Hydrazino acid, Carbonyl compound, Isocyanide | Hydrazino depsipeptide | Precursor for the synthesis of the α-hydrazino acid component |

Incorporation into Polymeric Scaffolds and Nanomaterials

This compound and related hydrazine derivatives have potential applications in materials science, particularly in the synthesis of functional polymers and nanomaterials. nih.govresearchgate.netmdpi.comrsc.org The hydrazine group can be used as a reactive handle for post-polymerization modification or can be part of the monomer unit itself.

For instance, polymers containing hydrazide groups, such as poly(acryloyl hydrazide) , have been developed as versatile scaffolds for creating functional polymers. researchgate.net These polymers can be readily modified by reacting the hydrazide groups with aldehydes to attach various functional molecules, which is particularly useful for biological applications. researchgate.net While the direct polymerization of this compound is not widely reported, it could potentially serve as a monomer or a precursor to a monomer for creating polymers with pendant hydrazine groups.

In the realm of nanomaterials, hydrazine-functionalized surfaces are used for the specific enrichment of biomolecules like glycopeptides. nih.govrsc.org For example, magnetic nanoparticles have been coated with polymer brushes containing hydrazine groups to enhance the capture of glycopeptides from complex biological samples. nih.govrsc.org This is achieved by fabricating the nanoparticles with a polymer like poly(glycidyl methacrylate) and then reacting the epoxy groups with hydrazine hydrate (B1144303) to introduce the hydrazine functionality. nih.govrsc.org A similar strategy could potentially employ derivatives of this compound to achieve similar surface functionalization.

| Material Type | Application | Role of Hydrazine Moiety |

| Functional Polymers | Drug delivery, biosensors | Reactive site for post-polymerization modification |

| Nanomaterials | Biomolecule enrichment | Ligand for specific binding |

Development of Coordination Compounds (e.g., Metal Complexes of Hydrazinecarbodithioates)

This compound serves as a versatile precursor in the synthesis of various coordination compounds. While direct complexation with the carboxylate is possible, its utility is significantly expanded through the reactivity of the hydrazine moiety. This group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. These resulting hydrazones are excellent polydentate ligands capable of coordinating with a wide range of metal ions to form stable metal complexes.

The formation of these metal complexes often involves the deprotonation of the hydrazone ligand, allowing it to act as an anionic chelating agent. The coordination can occur through the azomethine nitrogen and the oxygen atom of the carbonyl group (from the original carboxylate), and potentially other donor atoms present in the aldehyde or ketone precursor. This chelation results in the formation of stable five- or six-membered rings with the metal center, enhancing the thermodynamic stability of the complex.

Research has demonstrated the ability of hydrazone derivatives to form complexes with various transition metals, including palladium(II), copper(II), and ruthenium(II). For instance, palladium(II) complexes of N-substituted aromatic hydrazones have been synthesized and characterized. Similarly, a variety of copper(II) complexes with hydrazone ligands derived from different aromatic and heteroaromatic aldehydes and ketones have been reported, some exhibiting interesting biological activities. Ruthenium(II) complexes containing hydrazone ligands have also been prepared and studied for their potential applications.

The general synthetic route to these metal complexes involves a two-step process. First, this compound is reacted with a suitable aldehyde or ketone, typically under reflux in an alcoholic solvent, to yield the corresponding hydrazone. The isolated hydrazone is then treated with a metal salt in an appropriate solvent to form the desired metal complex. The resulting coordination compounds can exhibit diverse geometries, such as square planar or octahedral, depending on the coordination number of the metal ion and the nature of the ligands.

Application in Analytical Derivatization for Enhanced Detection

In analytical chemistry, derivatization is a common strategy employed to modify an analyte to enhance its detectability for a particular analytical technique. This compound, as a hydrazine derivative, holds potential as a derivatizing agent, particularly for the analysis of carbonyl compounds (aldehydes and ketones) by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The principle behind this application lies in the reaction between the hydrazine group of this compound and the carbonyl group of an aldehyde or ketone. This reaction forms a stable hydrazone derivative. The key advantages of this derivatization are:

Introduction of a Chromophore: If the original carbonyl compound lacks a suitable chromophore for UV-Vis detection, the resulting hydrazone, which contains a C=N-N-C=O conjugated system, will exhibit stronger UV absorbance, thereby increasing the sensitivity of detection by HPLC-UV.

Increased Molecular Weight and Fragmentation Control: For mass spectrometric analysis, the formation of a hydrazone derivative increases the molecular weight of the analyte, moving it to a region of the mass spectrum with less interference. Furthermore, the derivatized molecule can exhibit a more predictable and characteristic fragmentation pattern, aiding in its identification and quantification.

Improved Chromatographic Properties: Derivatization can alter the polarity and volatility of the analyte, leading to better separation and peak shape in chromatographic methods.

The general procedure for derivatization involves mixing the sample containing the carbonyl compound with a solution of this compound, often in the presence of an acid catalyst, and allowing the reaction to proceed. The resulting hydrazone can then be directly analyzed or extracted prior to analysis.

The utility of hydrazine derivatives as derivatizing agents is well-documented. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used reagent for the determination of aldehydes and ketones. researchgate.netresearchgate.net Similarly, other hydrazine-based reagents have been developed for enhanced detection in various analytical applications. nih.govnih.gov

Table of Hydrazine-Based Derivatization Reagents and Their Applications

| Derivatization Reagent | Analyte | Analytical Technique | Purpose of Derivatization |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl compounds | HPLC-UV, MS | Introduction of a strong chromophore, formation of stable hydrazones. researchgate.netresearchgate.netnih.gov |

| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | Carbonyl compounds | MALDI-MSI | Acts as a reactive matrix, improves detection limits. nih.gov |

| 2-Hydrazino-1-methylpyridine (HMP) | Androgens (e.g., DHT) | LC-MS/MS | Enhances ionization efficiency and sensitivity. nih.gov |

| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | LC-MS | Simultaneous analysis of different compound classes. nih.gov |

Q & A

Q. What are the established synthetic routes for preparing propan-2-yl hydrazinecarboxylate derivatives, and how do reaction conditions influence yields?

this compound derivatives are typically synthesized via condensation reactions between hydrazides and carbonyl-containing compounds. For example:

- General procedure : Refluxing hydrazide precursors (e.g., tert-butyl hydrazinecarboxylate) with aldehydes or ketones in ethanol for extended periods (e.g., 18 hours) yields hydrazone derivatives .

- Key variables : Solvent choice (e.g., ethanol vs. THF), temperature, and stoichiometry critically affect yields. For instance, using n-BuLi at −78°C in THF improves regioselectivity in alkylation steps .

- Purification : Column chromatography (e.g., 10% EtOAc/hexanes) or crystallization from ethanol is commonly employed .

Q. What spectroscopic and crystallographic methods are used to characterize this compound derivatives?

- NMR and MS : -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated in studies of hydrazinecarboxylate coordination polymers .

- Hirshfeld surface analysis : This method evaluates intermolecular interactions in crystal lattices, such as hydrogen bonding in (E)-benzyl hydrazinecarboxylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。